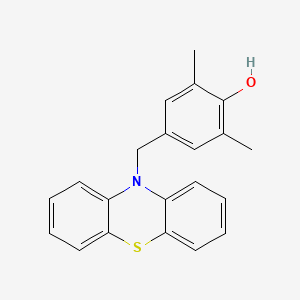

4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol

Description

Structure

3D Structure

Properties

CAS No. |

85586-49-8 |

|---|---|

Molecular Formula |

C21H19NOS |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2,6-dimethyl-4-(phenothiazin-10-ylmethyl)phenol |

InChI |

InChI=1S/C21H19NOS/c1-14-11-16(12-15(2)21(14)23)13-22-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)22/h3-12,23H,13H2,1-2H3 |

InChI Key |

BTQDOCBNRULPIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol typically involves the reaction of phenothiazine with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide to form a nitrile intermediate. This intermediate is then treated with sodium azide in dimethylformamide (DMF) to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is in the field of analytical chemistry, specifically in the separation and analysis of compounds using HPLC. This compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid. The methodology allows for scalable applications in preparative separation and is suitable for pharmacokinetic studies, enabling researchers to isolate impurities from complex mixtures .

Pharmacokinetics

Drug Development and Toxicology Studies

The pharmacokinetic profile of this compound has implications in drug development. Studies have shown that this compound can be utilized to assess the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a candidate for further research into its potential therapeutic effects and safety profiles. For instance, its interaction with biological systems can be monitored through established toxicity studies involving animal models .

Material Science

Charge Transfer Materials

In material science, derivatives of phenothiazine compounds are recognized for their role as electron donor candidates in charge transfer materials. The unique structural features of this compound facilitate its use in organic photovoltaic devices and dye-sensitized solar cells (DSSCs). These applications leverage the compound's ability to facilitate electron transfer processes due to its π-conjugated system, which is essential for enhancing the efficiency of energy conversion devices .

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for analyzing this compound demonstrated its effectiveness in separating this compound from various impurities. The results indicated high resolution and reproducibility under optimized conditions, making it a valuable tool for researchers working with complex chemical mixtures.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, this compound was administered at varying concentrations to evaluate its safety profile. Observations included dose-dependent effects on body weight and organ health, providing insights into the no observed adverse effect level (NOAEL) for future studies.

Case Study 3: Photovoltaic Applications

Research into the application of phenothiazine derivatives in photovoltaic systems highlighted the potential of this compound as an effective electron donor material. The findings suggested that incorporating this compound into solar cell designs could enhance overall efficiency due to improved charge transfer capabilities.

Mechanism of Action

The mechanism of action of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol involves its interaction with molecular targets such as lysine deacetylases (KDACs). By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to various biological effects. For example, in the treatment of giardiasis, the compound disrupts the parasite’s cytoskeleton and cell division, ultimately reducing its proliferation and viability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol and related compounds:

*Hypothetical structure inferred from evidence.

Key Observations:

Functional Groups: The phenolic –OH in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to the nitro (–NO₂) and ethynyl (–C≡C–) groups in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, which favor π-conjugation and crystallinity . The acyl chloride in 10H-Phenothiazin-10-ylacetyl chloride confers high reactivity, making it suitable as a synthetic intermediate .

Synthesis Methods: Alkylation and coupling reactions dominate. For example, the Sonogashira coupling in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine achieves extended conjugation , while catalytic methylation (e.g., using titanium/SO₄/MgO catalysts ) ensures selectivity in 2,6-xylenol production.

Molecular Weight and Steric Effects: The higher molecular weight of this compound (~337 g/mol) compared to 2,6-xylenol (122 g/mol) suggests reduced volatility and altered solubility. The methylene bridge minimizes steric hindrance compared to the bulkier ethynyl group in the nitro derivative.

Physicochemical and Electronic Properties

- Electron Density: Phenothiazine’s electron-rich nature may enhance the target compound’s antioxidant activity, whereas the nitro group in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine introduces electron-withdrawing effects, stabilizing charge-transfer states .

- Crystallinity : The nitro derivative crystallizes in a triclinic system (space group P1) with distinct geometric parameters (e.g., a = 8.189 Å, α = 81.6° ), suggesting tight packing. The target compound’s crystallinity would depend on the flexibility of the methylene bridge.

Biological Activity

4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is a compound of interest due to its potential biological activity. This compound integrates the phenothiazine structure, known for its pharmacological properties, with xylenol, which may enhance its bioactivity. Understanding the biological effects of this compound is crucial for its potential applications in medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenothiazine moiety linked to a xylenol group. This unique combination may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that phenothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain phenothiazine compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Antioxidant Activity

The antioxidant potential of this compound has been investigated in several studies. Phenothiazines are known to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Phenothiazine derivatives have been explored for their neuroprotective effects. In animal models, compounds similar to this compound have demonstrated the ability to protect neuronal cells from apoptosis and oxidative damage. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Toxicological Profile

Understanding the safety profile is essential for any compound intended for therapeutic use. Studies on related phenothiazine compounds indicate that while they possess beneficial effects, they can also exhibit toxicity at higher concentrations. For example, the NOAEL (No Observed Adverse Effect Level) for some xylenols has been reported at 100 mg/kg bw/day in animal studies .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various phenothiazine derivatives against clinical isolates of bacteria. Results showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Neuroprotection in Rodent Models : In a rodent model of neurodegeneration induced by oxidative stress, administration of a phenothiazine derivative resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.

Research Findings Summary Table

| Property | Finding |

|---|---|

| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and Escherichia coli |

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Neuroprotective Effects | Protects neuronal cells from apoptosis; potential application in neurodegenerative diseases |

| Toxicity | NOAEL reported at 100 mg/kg bw/day; caution advised at higher doses |

Q & A

Q. What are the recommended methodologies for synthesizing 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions between phenothiazine derivatives and 2,6-xylenol precursors. For example:

Methylation : React phenothiazine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group.

Coupling : Use a Buchwald-Hartwig amination or Ullmann coupling to attach the phenothiazine moiety to the xylenol backbone.

Validation :

- X-ray crystallography (e.g., triclinic system analysis with parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) to confirm molecular packing .

- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to verify substituent positions and absence of byproducts.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical Mr ≈ 344.39 g/mol for analogous phenothiazine derivatives) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition temperature).

- UV-Vis spectroscopy : Analyze π-π* transitions in the phenothiazine core (λmax ~ 300–400 nm).

- HPLC with photodiode array detection : Quantify purity (>98%) and monitor degradation products .

- Solubility profiling : Test in polar (DMSO, methanol) and nonpolar (chloroform) solvents; discrepancies may indicate polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer :

- Polymorph screening : Use solvent-mediated crystallization (e.g., slow evaporation in ethanol/water) followed by powder X-ray diffraction (PXRD) to identify crystalline forms .

- Differential scanning calorimetry (DSC) : Detect melting points and phase transitions (e.g., metastable vs. stable polymorphs).

- Dynamic vapor sorption (DVS) : Measure hygroscopicity, which may explain solubility variations in humid environments .

Q. What experimental designs are suitable for studying the compound’s electronic properties and structure-activity relationships (SAR)?

- Methodological Answer :

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G* basis sets) to predict redox behavior. Compare with cyclic voltammetry results (e.g., oxidation potentials from −0.9 V to +1.5 V vs. Ag/AgCl) .

- Single-crystal conductivity measurements : Use a four-probe setup on crystals grown via vapor diffusion (triclinic P1 space group) to correlate packing with charge transport .

- Fluorescence quenching assays : Study interactions with biomolecules (e.g., DNA intercalation) using Stern-Volmer plots .

Q. How can researchers integrate theoretical frameworks into experimental design for environmental impact studies?

- Methodological Answer :

- Conceptual alignment : Adopt the INCHEMBIOL project framework () to assess environmental fate:

Abiotic transformations : Hydrolysis/photolysis experiments under simulated sunlight (Xe lamp, λ > 290 nm) with LC-MS monitoring.

Biotic degradation : Use soil microcosms spiked with the compound; quantify metabolites via GC-MS .

- Risk assessment : Apply the U.S. EPA’s High Production Volume (HPV) protocols to model bioaccumulation and toxicity thresholds .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data?

- Methodological Answer :

- Mixed-effects models : Account for variability in bioassays (e.g., cell line heterogeneity) using a randomized block design (split-split plot for time-series data) .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) with weighting by sample size and methodological rigor .

- Principal component analysis (PCA) : Identify confounding variables (e.g., solvent choice, incubation time) influencing activity discrepancies .

Theoretical and Methodological Integration

Q. How should researchers align experimental design with existing phenothiazine-based pharmacological theories?

- Methodological Answer :

- Hypothesis-driven design : Link studies to phenothiazine’s known dopamine receptor antagonism (). For example:

In silico docking : Simulate binding to D2 receptors using AutoDock Vina.

Functional assays : Measure cAMP inhibition in HEK293 cells transfected with D2 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.